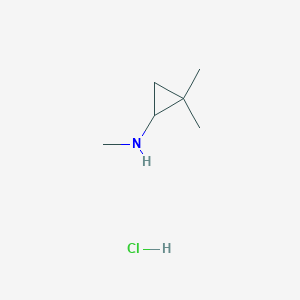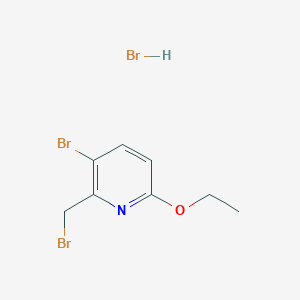![molecular formula C14H22Cl2N2 B1445433 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 920531-65-3](/img/structure/B1445433.png)
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Vue d'ensemble
Description
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride, or BSDH, is a synthetic compound of the spirocyclic class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water. BSDH is an important synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and other synthetic materials. BSDH is a versatile reagent that can be used in a variety of reactions, such as the preparation of amines and amides, as well as in the synthesis of heterocyclic compounds.
Applications De Recherche Scientifique
Synthetic Methodologies in Chemical Research
A practical synthesis method for creating complex molecules is crucial for advancing chemical research and applications. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, showcases the importance of developing efficient, cost-effective synthesis techniques that minimize the use of hazardous materials and improve yield (Qiu et al., 2009). Similarly, the review on homologation reactions of ketones with diazo compounds emphasizes the significance of creating homologated ketones for various applications, reflecting the ongoing need for innovative synthetic strategies in chemical research (Candeias et al., 2016).
Biological Activities of Chemical Compounds
Investigations into the biological activities of chemical compounds, such as the antimicrobial properties of monoterpenes like p-Cymene, demonstrate the potential for developing new treatments and applications in healthcare. The review by Marchese et al. (2017) details the antimicrobial activity of p-Cymene, underscoring the exploration of natural compounds for biomedical applications (Marchese et al., 2017).
Environmental Impact and Treatment
The study of the environmental occurrence, fate, and transformation of chemical compounds, such as benzodiazepines, provides critical insights into their environmental impact and the effectiveness of water treatment processes. The research by Kosjek et al. (2012) into the presence and removal of benzodiazepines in water treatment facilities highlights the challenges and advancements in addressing the environmental consequences of widely used pharmaceuticals (Kosjek et al., 2012).
Propriétés
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPNAXNVHQMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)



![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

